molecular formula C16H17ClN2O4S B018909 (4-methoxyphenyl)methyl (6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate CAS No. 106773-36-8

(4-methoxyphenyl)methyl (6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Cat. No.: B018909
CAS No.: 106773-36-8
M. Wt: 368.8 g/mol
InChI Key: PBKFYMCZYNFVIA-IUODEOHRSA-N
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Description

(4-methoxyphenyl)methyl (6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylate is a complex organic compound that belongs to the class of bicyclic compounds These compounds are characterized by their unique ring structures, which often impart specific chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methoxyphenyl)methyl (6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate typically involves multiple steps, including the formation of the bicyclic core and the introduction of functional groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the bicyclic core through cyclization of linear precursors.

    Functional Group Introduction: Chloromethylation, amination, and carboxylation reactions to introduce the respective functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(4-methoxyphenyl)methyl (6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure can serve as a scaffold for the development of new materials and catalysts.

Biology

In biology, the compound may be studied for its potential biological activity. Its functional groups may interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound may be explored for its therapeutic potential. Its unique structure may impart specific pharmacological properties, such as antimicrobial or anticancer activity.

Industry

In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-methoxyphenyl)methyl (6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate involves its interaction with molecular targets. These interactions may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Binding: Interaction with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Insertion into DNA strands, affecting replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Penicillins: Similar bicyclic structure with a beta-lactam ring.

    Cephalosporins: Another class of beta-lactam antibiotics with a similar core structure.

    Carbapenems: Bicyclic compounds with broad-spectrum antibiotic activity.

Uniqueness

(4-methoxyphenyl)methyl (6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is unique due to its specific functional groups and their arrangement. This uniqueness may impart distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

106773-36-8

Molecular Formula

C16H17ClN2O4S

Molecular Weight

368.8 g/mol

IUPAC Name

(4-methoxyphenyl)methyl (6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C16H17ClN2O4S/c1-22-11-4-2-9(3-5-11)7-23-16(21)13-10(6-17)8-24-15-12(18)14(20)19(13)15/h2-5,12,15H,6-8,18H2,1H3/t12-,15-/m1/s1

InChI Key

PBKFYMCZYNFVIA-IUODEOHRSA-N

SMILES

COC1=CC=C(C=C1)COC(=O)C2=C(CSC3N2C(=O)C3N)CCl

Isomeric SMILES

COC1=CC=C(C=C1)COC(=O)C2=C(CS[C@H]3N2C(=O)[C@H]3N)CCl

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)C2=C(CSC3N2C(=O)C3N)CCl

Origin of Product

United States

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